molecular formula C10H18Cl2N2O B1384063 [3-(Benzyloxy)propyl]hydrazine dihydrochloride CAS No. 2060006-47-3

[3-(Benzyloxy)propyl]hydrazine dihydrochloride

Cat. No. B1384063
M. Wt: 253.17 g/mol
InChI Key: DHTWFDUVBWGPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(Benzyloxy)propyl]hydrazine dihydrochloride” is a chemical compound with the CAS Number: 2060006-47-3 . It has a molecular weight of 253.17 .


Molecular Structure Analysis

The IUPAC name for this compound is (3-(benzyloxy)propyl)hydrazine dihydrochloride . The InChI code is 1S/C10H16N2O.2ClH/c11-12-7-4-8-13-9-10-5-2-1-3-6-10;;/h1-3,5-6,12H,4,7-9,11H2;2*1H .


Physical And Chemical Properties Analysis

“[3-(Benzyloxy)propyl]hydrazine dihydrochloride” is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Chemical Synthesis and Molecular Structure Analysis : One study focused on the synthesis and molecular structure of related compounds, highlighting the role of such chemicals in the development of complex organic structures (Pinto et al., 1999).

  • Cytotoxicity against Cancer Cells : Another significant application is in the field of cancer research. A study synthesized N,N'-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides and evaluated their cytotoxicity against human hepatoma and breast cancer cells, indicating potential applications in cancer treatment (Kucukoglu et al., 2014).

  • Antitumor Studies : Another research explored 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics for their antitumor activities. These compounds showed promising results against leukemia, colon, and ovarian cancer cells (Easmon et al., 2006).

  • Electrochemical Applications : Studies have also explored the electrochemical aspects of related compounds, such as in the detection of hydrazine, indicating their potential use in chemical sensors and fuel cells (Mazloum‐Ardakani & Khoshroo, 2013).

  • Synthesis of Organic Catalysts : Research has been conducted on synthesizing organic catalysts for hydrazine electrooxidation, which could be used in hydrazine fuel cells, demonstrating the chemical's role in energy technology (Er et al., 2021).

  • Biological Active Azo-Pyrazoline Derivatives : Another study synthesized azo-pyrazoline derivatives and evaluated their antibacterial activity, showing the potential of such compounds in developing new antimicrobial agents (Hawaiz & Samad, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-phenylmethoxypropylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.2ClH/c11-12-7-4-8-13-9-10-5-2-1-3-6-10;;/h1-3,5-6,12H,4,7-9,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTWFDUVBWGPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Benzyloxy)propyl]hydrazine dihydrochloride

CAS RN

2060006-47-3
Record name [3-(benzyloxy)propyl]hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Benzyloxy)propyl]hydrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[3-(Benzyloxy)propyl]hydrazine dihydrochloride
Reactant of Route 3
[3-(Benzyloxy)propyl]hydrazine dihydrochloride
Reactant of Route 4
[3-(Benzyloxy)propyl]hydrazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[3-(Benzyloxy)propyl]hydrazine dihydrochloride
Reactant of Route 6
[3-(Benzyloxy)propyl]hydrazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.